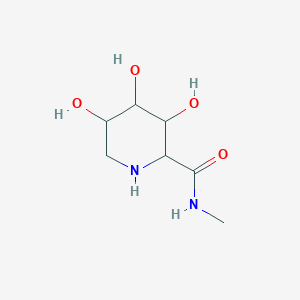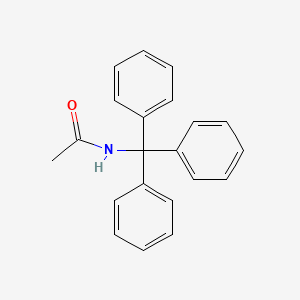![molecular formula C10H9NO B14757900 Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile, 4-methoxy- CAS No. 1199-31-1](/img/structure/B14757900.png)
Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile, 4-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[420]octa-1,3,5-triene-7-carbonitrile, 4-methoxy- is a complex organic compound characterized by its bicyclic structure This compound is part of the bicyclo[42
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile, 4-methoxy- typically involves a series of organic reactions starting from simpler precursors. One common method involves the cyclization of appropriate dienes and nitriles under controlled conditions. The reaction conditions often include the use of catalysts such as rhodium complexes to facilitate the formation of the bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile, 4-methoxy- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile, 4-methoxy- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the fabrication of high-density multilayer interconnect structures in electronics.
Mechanism of Action
The mechanism of action of Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile, 4-methoxy- involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.2.0]octa-1,3,5-triene: A simpler analog without the carbonitrile and methoxy groups.
3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile: A similar compound with additional methoxy groups.
Bicyclo[4.2.0]octa-1,3,5-triene-7-methanamine, 3,4-dimethoxy-: Another analog with a methanamine group.
Uniqueness
The presence of the carbonitrile and methoxy groups in Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile, 4-methoxy- imparts unique chemical properties, such as increased reactivity and potential for specific biological interactions. These features make it distinct from its simpler analogs and useful in specialized applications.
Properties
CAS No. |
1199-31-1 |
|---|---|
Molecular Formula |
C10H9NO |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
4-methoxybicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonitrile |
InChI |
InChI=1S/C10H9NO/c1-12-9-3-2-7-4-8(6-11)10(7)5-9/h2-3,5,8H,4H2,1H3 |
InChI Key |
DQCTUNOBJMHLHP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CC2C#N)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


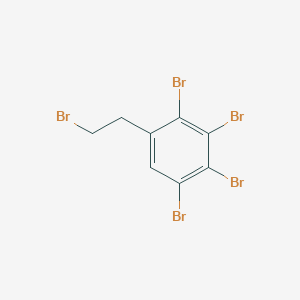
![5-Chloro-n-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide](/img/structure/B14757829.png)
![2-(4-ethoxy-4'-(3-(4-(2-fluorophenyl)-5-oxo-1-(4-(trifluoromethyl)phenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)propyl)-[1,1'-biphenyl]-3-yl)acetic acid](/img/structure/B14757835.png)

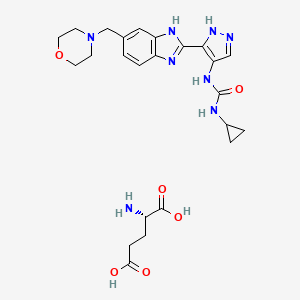

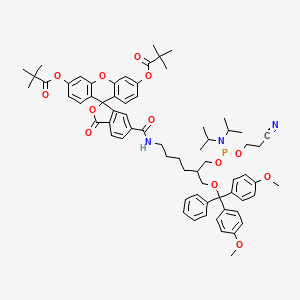
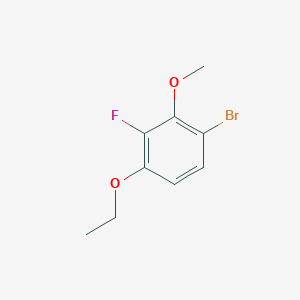
![5-{[3-(4-Fluorophenyl)pyrazol-4-yl]methylene}-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B14757883.png)
![Tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B14757885.png)
![[1,3]Thiazolo[5,4-H]quinoline](/img/structure/B14757889.png)
